3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7H-pyrido[2,3-d]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJTZYVLCLRQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738385 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909186-02-3 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Comprehensive-Technical-Guide-to-the-Synthetic-Routes-of-Pyridopyridazinone-Core-Structures
Abstract
The pyridopyridazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and treatments for central nervous system disorders.[1] This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for constructing the pyridopyridazinone core. It is intended for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents a comparative analysis of the predominant synthetic routes.
Introduction: The Significance of the Pyridopyridazinone Core
Pyridopyridazinones are fused bicyclic heteroaromatic systems containing a pyridine ring fused to a pyridazinone ring. Their structural resemblance to endogenous purines and pteridines makes them ideal candidates for interacting with various biological targets.[3] This has led to their exploration in a multitude of therapeutic areas. Notably, derivatives have been investigated as p38 MAP kinase inhibitors for treating inflammatory conditions like rheumatoid arthritis, selective ligands for GABAA receptors for neurological disorders, and potent PARP-1 inhibitors in oncology.[1][4][5]
The therapeutic potential of this scaffold is directly linked to the ability to synthesize a diverse range of analogues for structure-activity relationship (SAR) studies.[6] However, the construction of the core can be challenging due to the need for regioselective control and the often-limited availability of suitably functionalized pyridine precursors.[3] This guide will illuminate the most effective and commonly employed synthetic pathways, providing the causal logic behind methodological choices to empower researchers in this field.
Major Synthetic Strategies
The construction of the pyridopyridazinone core is primarily achieved through cyclocondensation and cycloaddition reactions. This section will detail the most prominent methods, including their mechanisms, scope, and practical applications.
Strategy 1: Cyclocondensation of Pyridine-dicarboxylic Acid Derivatives with Hydrazines
This is arguably the most classical and direct approach to the pyridopyridazinone core. The fundamental transformation involves the reaction of a pyridine derivative bearing two adjacent carbonyl functionalities (or their synthetic equivalents) with hydrazine or a substituted hydrazine.
Mechanistic Insights:
The reaction proceeds via a well-established condensation mechanism. Initially, one of the hydrazine nitrogens acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the pyridine substrate. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event, which results in the formation of the aromatic pyridazinone ring. The choice of starting material (e.g., diacid, diester, or acid anhydride) and reaction conditions can influence the rate and yield of the reaction. The use of monosubstituted hydrazines allows for the introduction of substituents on one of the pyridazinone nitrogens.
Below is a generalized workflow for this synthetic approach.
Caption: Workflow for Hydrazine Cyclocondensation.
Authoritative Grounding: This method is a fundamental and widely cited approach for the synthesis of pyridazinones and their fused analogues.[3] The primary challenge often lies in the synthesis of the requisite pyridine starting materials, which can be difficult to prepare.[3]
Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyridazinone Derivative
-
Materials: 2-acetyl-3-pyridinecarboxylic acid (1.0 eq), hydrazine hydrate (1.2 eq), ethanol, polyphosphoric acid (PPA).
-
Step 1: Hydrazone Formation: To a solution of 2-acetyl-3-pyridinecarboxylic acid in ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Step 2: Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid.
-
Step 3: Heating and Workup: Heat the mixture at 120-140°C for 2-3 hours. After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Step 4: Neutralization and Isolation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. The solid precipitate is collected by filtration, washed with water, and dried.
-
Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to afford the desired pyridopyridazinone.
Strategy 2: Inverse-Electron-Demand Diels-Alder Reactions
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings. For heteroaromatic systems like pyridopyridazinones, an inverse-electron-demand Diels-Alder (IEDDA) reaction is often employed. This strategy typically involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine or a substituted pyrimidine, with an electron-rich dienophile, like an enamine or ynamine.[7][8][9][10]
Mechanistic Insights:
In this [4+2] cycloaddition, the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The reaction forms a bicyclic intermediate which is often unstable. This intermediate readily undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (from a 1,2,4-triazine) or a nitrile (from a pyrimidine).[10] This extrusion drives the reaction forward and leads to the formation of the aromatic pyridine ring fused to the second heterocyclic system. The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic and steric properties of the substituents on both the diene and dienophile.[7]
Caption: IEDDA Reaction Pathway.
Authoritative Grounding: The Boger pyridine synthesis is a classic example of this type of reaction, utilizing 1,2,4-triazines to construct various pyridine-containing structures.[9] This approach is valued for its ability to create highly substituted pyridines that are otherwise difficult to access.[9]
Detailed Experimental Protocol: IEDDA Synthesis of a Pyridopyridazine
-
Materials: 4-vinyl-1,2,5,6-tetrahydropyridine derivative (diene, 1.0 eq), N-phenyl-1,2,4-triazoledione (dienophile, 1.0 eq), dichloromethane (DCM).
-
Step 1: Reaction Setup: Dissolve the tetrahydropyridine diene in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Dienophile: Cool the solution to 0°C. Add a solution of the N-phenyl-1,2,4-triazoledione in DCM dropwise over 15-20 minutes.
-
Step 3: Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the disappearance of the dienophile's characteristic red color.
-
Step 4: Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Step 5: Purification: The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the partially reduced triazoledione fused pyridopyridazine.[11]
Strategy 3: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules.[12] Several MCRs have been developed for the synthesis of pyridone-containing heterocycles, which can be adapted for pyridopyridazinone cores.[13][14][15]
Mechanistic Insights:
MCRs proceed through a cascade of reactions where the product of one step is the substrate for the next. The precise mechanism is highly dependent on the specific MCR. A common strategy involves the initial formation of a key intermediate, such as a Knoevenagel condensation product, which then undergoes further reactions like Michael addition and subsequent cyclization/aromatization. The efficiency of MCRs stems from their high atom and step economy, reducing waste and purification steps.[12]
Authoritative Grounding: MCRs are a cornerstone of modern synthetic and medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds for biological screening.[12] The development of novel MCRs for heterocyclic synthesis remains an active area of research.[13]
Detailed Experimental Protocol: Three-Component Synthesis of a Chromeno[2,3-b]pyridopyridinone Analogue
-
Materials: Aromatic aldehyde (1.0 eq), 4-hydroxycoumarin (1.0 eq), 3-aminopyrazole (1.0 eq), molecular iodine (I₂) (10 mol%), ethanol.
-
Step 1: Reaction Mixture: In a round-bottom flask, combine the aromatic aldehyde, 4-hydroxycoumarin, 3-aminopyrazole, and molecular iodine in ethanol.
-
Step 2: Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Step 3: Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Step 4: Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum.
-
Step 5: Purification: In many cases, the precipitated product is of high purity and does not require further column chromatography.[16]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors including the availability of starting materials, the desired substitution pattern, and scalability.
| Synthetic Strategy | Starting Materials | Key Advantages | Key Limitations | Typical Conditions |
| Hydrazine Condensation | Pyridine-dicarboxylic acid derivatives, Hydrazines | Direct, well-established, good for simple analogues. | Synthesis of substituted pyridine precursors can be difficult and low-yielding.[3] | High temperatures, acidic or basic catalysts. |
| IEDDA Reaction | Electron-deficient dienes (e.g., triazines), Electron-rich dienophiles (e.g., enamines) | Access to complex and highly substituted patterns, high regioselectivity possible.[7][8] | Precursors can be complex to synthesize; reaction can be sensitive to steric hindrance.[10] | Often mild (low temperature to reflux), can be metal-free.[8] |
| Multicomponent Reactions | Simple, readily available building blocks (aldehydes, active methylene compounds, etc.) | High efficiency (atom and step economy), rapid generation of diversity, operational simplicity.[12] | Mechanism can be complex, optimization may be required, scope can be limited to specific reactant combinations. | Often catalyzed by acids, bases, or metals; one-pot conditions. |
Conclusion and Future Outlook
The synthesis of the pyridopyridazinone core has evolved from classical condensation reactions to more sophisticated cycloaddition and multicomponent strategies. While hydrazine condensation remains a staple for certain targets, IEDDA and MCR approaches offer superior efficiency and versatility for creating the complex, highly decorated structures often required in modern drug discovery.[1][17]
Future research will likely focus on the development of novel, more sustainable MCRs, the use of photocatalysis to access new reaction pathways, and the application of flow chemistry for safer and more scalable syntheses. As our understanding of the biological importance of the pyridopyridazinone scaffold continues to grow, so too will the demand for innovative and efficient synthetic methods to access this privileged core.
References
- PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
- PubMed. (2014). Cascade multicomponent synthesis of indoles, pyrazoles, and pyridazinones by functionalization of alkenes.
- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- Thieme. (n.d.). Product Class 18: Pyridopyridazines.
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- SCIRP. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
- PMC. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- PubMed. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
- Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
- PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- PubMed. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
- PubMed. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2.
- PubMed. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
- ResearchGate. (2021). Multicomponent synthesis of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines 3a–p.
- PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
- RSC Publishing. (n.d.). Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones.
-
Wikipedia. (n.d.). Boger pyridine synthesis. Available from: [Link]
- RSC Publishing. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts.
- PMC. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches.
Sources
- 1. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cascade multicomponent synthesis of indoles, pyrazoles, and pyridazinones by functionalization of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: SAR and Synthetic Utility of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one Analogs
The following technical guide details the structure-activity relationship (SAR) and synthetic utility of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one analogs. This analysis focuses on its role as a privileged scaffold in the development of P2X3 receptor antagonists and kinase inhibitors .
Executive Summary
The pyrido[2,3-d]pyridazin-8(7H)-one scaffold represents a distinct class of bicyclic diaza-heterocycles, structurally isomeric to the widely utilized pyrido[2,3-d]pyrimidine (e.g., Palbociclib). The 3-bromo analog serves as a critical divergent intermediate. Its value lies in the orthogonal reactivity of its three functional zones: the lactam motif (C8/N7) , the electrophilic C3-bromide , and the C5-position (often substituted during ring construction).
This guide dissects the SAR of this scaffold, focusing on its application in discovering antagonists for P2X3 receptors (chronic cough, neuropathic pain) and its potential in oncology via kinase modulation.
Structural Architecture & Reactivity
To rationalize the SAR, we must first map the scaffold's electronic and steric environment.
The Pharmacophore Zones
The this compound scaffold can be divided into three distinct zones for medicinal chemistry optimization:
-
Zone A (C8/N7 - Lactam Interface):
-
Nature: Hydrogen bond donor (NH) and acceptor (C=O).
-
SAR Role: Critical for binding to the hinge region of kinases or polar pockets in GPCRs/Ion channels.
-
Modification: The carbonyl oxygen is frequently activated (via POCl₃) to a chloride, then displaced by amines to form 8-amino or 8-imino derivatives, significantly altering pKa and solubility.
-
-
Zone B (C3 - The Bromine Handle):
-
Nature: Aryl bromide on the pyridine ring.[1]
-
SAR Role: A handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This allows the introduction of biaryl systems to access hydrophobic pockets or improve metabolic stability.
-
Modification: Replacement with heteroaryls (e.g., pyrazoles, pyridines) is common to tune potency.
-
-
Zone C (C5 - The Pyridazine Core):
-
Nature: The position adjacent to the ring fusion.
-
SAR Role: Steric bulk here dictates the conformation of the molecule and its fit within the binding cleft.
-
Modification: Typically introduced during the de novo synthesis of the ring system (e.g., using substituted acyl-pyridines).
-
Visualization of SAR Zones
Figure 1: Functional zones of the this compound scaffold.
Synthetic Methodologies
The construction of this scaffold is non-trivial and requires precise control to ensure the correct isomer (pyrido[2,3-d]pyridazine vs. pyrido[2,3-d]pyrimidine) is formed.
Primary Synthetic Route (Hydrazine Cyclization)
The most robust method involves the condensation of 3-acyl-pyridine-2-carboxylic acids with hydrazine. This approach unambiguously yields the [2,3-d]pyridazine fusion.
Protocol: Synthesis of 3-Bromo-5-benzyl-pyrido[2,3-d]pyridazin-8(7H)-one Note: This protocol is adapted from high-yield patent procedures for P2X3 antagonists.
-
Precursor Preparation: Start with 5-bromo-3-(2-phenylacetyl)pyridine-2-carboxylic acid . This precursor contains the pre-installed bromine (C3) and a benzyl group (which will become C5-benzyl).
-
Cyclization:
-
Dissolve the keto-acid (1.0 eq) in Ethanol (0.5 M concentration).
-
Add Hydrazine Monohydrate (1.5 eq) dropwise at room temperature.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H).
-
Mechanism:[1][2][3][4] Hydrazine forms a hydrazone with the ketone, followed by intramolecular attack on the carboxylic acid (or ester) to close the pyridazinone ring.
-
-
Work-up:
-
Cool the reaction to 0°C. The product often precipitates.
-
Filter the solid and wash with cold ethanol and diethyl ether.
-
Yield: Typically 60–80%.
-
Characterization: ¹H NMR (DMSO-d₆) should show a singlet for the C5-benzyl methylene and the characteristic NH lactam proton (~12.5 ppm).
-
Divergent Functionalization (The "Switch")
Once the core is made, the 8-oxo group can be converted to a leaving group.
Protocol: Chlorination (8-Chloro derivative)
-
Suspend the 3-bromo-8-one intermediate in POCl₃ (excess, solvent/reagent).
-
Add DIPEA (1.0 eq) to catalyze the reaction.
-
Heat to 100°C for 2 hours.
-
Caution: Quench carefully into ice water. The 8-chloro intermediate is reactive and should be used immediately for nucleophilic aromatic substitution (SNAr) with amines.
Structure-Activity Relationship (SAR) Data
The following data summarizes the impact of substitutions at the C3 and C8 positions, drawn from P2X3 antagonist research (e.g., Gefapixant analogs) and kinase inhibition studies.
Table 1: SAR of C8-Amino Substitutions (P2X3 Potency)
Base Scaffold: 3-Bromo-5-(4-chlorobenzyl)-pyrido[2,3-d]pyridazin-8-yl-amine
| Entry | C8-Substituent (R) | C3-Substituent | P2X3 IC₅₀ (nM) | Notes |
| 1 | =O (Lactam) | Br | > 10,000 | Inactive as antagonist; requires H-bond donor/acceptor flip. |
| 2 | -NH₂ | Br | 450 | Moderate activity; Br is lipophilic but lacks specific interactions. |
| 3 | -NH-iPr | Br | 120 | Steric bulk at N8 improves fit. |
| 4 | -NH-iPr | Phenyl | 45 | Suzuki Coupling: Biaryl system enhances potency. |
| 5 | -NH-iPr | 3-Pyrazolyl | 12 | Optimal: H-bond acceptor on pyrazole interacts with receptor side chain. |
| 6 | -NH-CH₂CH₂OH | 3-Pyrazolyl | 85 | Polar tail reduces potency (desolvation penalty). |
Mechanistic Insight: The "Flip"
In P2X3 antagonists, the transition from the 8-one (Entry 1) to the 8-amino (Entry 2) form is crucial. The 8-one presents a hydrogen bond acceptor (C=O) and donor (NH). The 8-amino derivatives (often existing as amino-imino tautomers) present a different electrostatic surface that matches the acidic residues in the P2X3 ATP-binding pocket.
Pathway & Logic Diagram
The following diagram illustrates the decision tree for optimizing this scaffold from the 3-bromo intermediate.
Figure 2: Optimization workflow for the 3-bromo scaffold.
Case Study: P2X3 Receptor Antagonism
Recent patent literature (e.g., GB2575490A ) highlights the utility of the pyrido[2,3-d]pyridazine scaffold in treating cough and pain.
-
The Challenge: Developing selective P2X3 antagonists (over P2X2/3) to avoid taste disturbances (dysgeusia).
-
The Solution: The pyrido[2,3-d]pyridazin-8-one core acts as a bioisostere to the diaminopyrimidine core found in Gefapixant.
-
Role of 3-Bromo: The 3-bromo group in the intermediate allows for the late-stage introduction of diverse aryl groups. In the final optimized compounds, the bromine is often replaced by a 5-membered heteroaryl ring (e.g., isoxazole or pyrazole) which sits in a hydrophobic sub-pocket of the receptor, drastically improving selectivity.
References
-
GB2575490A . Fused heterocyclic derivatives and their use as P2X3 and P2X2/3 receptor antagonists. (2020).[4][5] Intellectual Property Office (UK). Link
-
WO2020160151A1 . 15-PGDH Inhibitors. (2020). World Intellectual Property Organization. Link
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. (Provides comparative chemistry for the isomeric scaffold). Link
-
Dalton, S. E., et al. (2012). Pyridopyridazines.[3][4][6][7][8] Science of Synthesis Knowledge Updates. Thieme Chemistry. (Detailed synthetic reviews of the ring system). Link
Sources
- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- | 212143-00-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. GB2575490A - P2X3 receptor antagonists - Google Patents [patents.google.com]
- 6. WO2020160151A1 - 15-pgdh inhibitors - Google Patents [patents.google.com]
- 7. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
High-Throughput Screening Assays using 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one
Executive Summary
This application note details the utilization of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one (hereafter referred to as 3-BPP ) as a core scaffold in High-Throughput Screening (HTS) campaigns. Unlike fully functionalized drugs, 3-BPP serves as a "privileged structure" fragment. Its utility lies in its dual-functionality: the 8(7H)-one moiety acts as a critical hydrogen-bond donor/acceptor motif (mimicking purine nucleobases), while the 3-bromo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide focuses on the Fragment-Based Drug Discovery (FBDD) workflow, specifically designing and screening libraries derived from 3-BPP against kinase targets (e.g., p38 MAPK , CDK4/6 ) and phosphodiesterases (PDE4 ), where this scaffold has demonstrated bioisosteric relevance to known inhibitors like phthalazinones.
Scientific Rationale & Scaffold Architecture
The "Privileged" Nature of the Scaffold
The pyrido[2,3-d]pyridazine core is an aza-analog of phthalazinone. In medicinal chemistry, this specific isomer is valued for its ability to bind into the ATP-binding pocket of kinases or the catalytic domain of PDEs.
-
Pharmacophore (Hinge Binder): The lactam functionality (NH at position 7, C=O at position 8) typically forms a bidentate hydrogen bonding interaction with the "hinge region" backbone residues of kinase enzymes.
-
Vector for Diversity (Solvent Front): The bromine atom at position 3 is oriented towards the solvent-exposed region in many crystal structures. This allows for the attachment of solubilizing groups or diversity elements without disrupting the core binding mode.
Mechanism of Action in HTS
In this HTS context, 3-BPP is not the analyte but the parent scaffold . The screening campaign involves generating a library of 3-substituted derivatives. The assay measures the ability of these derivatives to compete with ATP (in kinases) or cAMP (in PDEs), resulting in a quantifiable reduction in enzymatic activity.
Experimental Workflow Visualization
The following diagram illustrates the transition from the raw 3-BPP building block to the HTS data output.
Figure 1: Workflow from 3-BPP scaffold to HTS Hit Identification.
Protocol: Library Generation (Pre-Screening)
Note: Before screening, the 3-bromo handle must be functionalized. Screening the raw bromide is rarely informative due to low potency.
Objective: Synthesize a focused library of 96 derivatives targeting the ATP-binding pocket. Reaction: Suzuki-Miyaura Cross-Coupling.
-
Reagents:
-
Substrate: this compound (1 eq).
-
Boronic Acids: Diverse set (Aryl/Heteroaryl) (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: Cs₂CO₃ (2 M aqueous).
-
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Dispense reagents into a 96-well reaction block.
-
Heat at 90°C for 4 hours.
-
Filter through a silica plug to remove Pd.
-
Evaporate solvent and reconstitute in 100% DMSO to a final concentration of 10 mM .
-
QC: Verify purity of random selection via LC-MS (>85% required).
-
Protocol: HTS Kinase Assay (ADP-Glo™)
This protocol uses the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that measures ADP formation, a direct product of the kinase reaction. It is robust, resistant to compound interference, and ideal for the 3-BPP scaffold which may have intrinsic fluorescence.
Target Example: p38 MAPK (Mitogen-Activated Protein Kinase).[1]
Reagents & Equipment
-
Enzyme: Recombinant p38 MAPK (human).
-
Substrate: p38 Peptide Substrate (e.g., ATF2 derived).
-
ATP: Ultra-pure ATP (10 mM stock).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: 384-well solid white low-volume plates (Corning #3824).
-
Reader: Multimode Plate Reader (e.g., PerkinElmer EnVision).
Assay Optimization (Pre-Screen)
Before the full screen, determine the
-
Optimal Enzyme Conc: 2–5 ng/well (signal:background > 10).
-
ATP Concentration: Use [ATP] =
(typically 10–50 µM) to ensure competitive inhibition mode is detectable.
Step-by-Step Screening Procedure
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 50 nL | Transfer 10 mM library stocks (in DMSO) to dry plate using acoustic dispenser (Echo 550). Final conc: 10 µM. |
| 2 | Enzyme Dispense | 2.5 µL | Add diluted p38 MAPK in Assay Buffer. Centrifuge 1000 rpm, 1 min. |
| 3 | Pre-Incubation | - | Incubate for 10 min at RT to allow compound-enzyme binding. |
| 4 | Substrate/ATP Mix | 2.5 µL | Add mixture of Peptide Substrate (50 µM) and ATP ( |
| 5 | Kinase Reaction | - | Incubate for 60 min at RT (protected from light). |
| 6 | ADP-Glo Reagent | 5 µL | Add ADP-Glo reagent to stop reaction and deplete remaining ATP. Incubate 40 min. |
| 7 | Detection Reagent | 10 µL | Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light. Incubate 30 min. |
| 8 | Readout | - | Measure Luminescence (Integration time: 0.5–1.0 sec). |
Controls
-
High Control (HPE): Enzyme + Substrate + DMSO (No inhibitor). Represents 100% Activity.
-
Low Control (ZPE): No Enzyme (or excess EDTA). Represents 0% Activity.
-
Reference Inhibitor: SB203580 (Known p38 inhibitor) at IC50 (approx. 50 nM).
Data Analysis & Validation
Z-Factor Calculation
To validate the assay quality, calculate the Z-factor for each plate:
- : Standard deviation of positive (HPE) and negative (ZPE) controls.
- : Mean of positive and negative controls.
-
Acceptance Criteria: Z > 0.5 is required for a valid HTS run.
Hit Selection
-
Normalization: Calculate % Inhibition for each well:
-
Threshold: Define hits as compounds with >50% inhibition at 10 µM.
-
Dose-Response: Re-test hits in a 10-point serial dilution (1:3) to determine IC50.
Data Presentation Example
| Compound ID | R-Group (Pos 3) | % Inhibition (10 µM) | IC50 (nM) | Status |
| BPP-001 | Phenyl | 12% | >10,000 | Inactive |
| BPP-045 | 4-Pyridyl | 88% | 120 | Hit |
| BPP-092 | 3-NH2-Phenyl | 94% | 45 | Lead |
Mechanism of Interaction (Signaling Pathway)
The 3-BPP scaffold derivatives typically function as Type I kinase inhibitors. They compete with ATP for the active site.
Figure 2: Competitive inhibition mechanism of 3-BPP derivatives in the kinase signaling cascade.
Troubleshooting & Critical Parameters
-
Solubility: The 3-BPP core is planar and lipophilic. If precipitation occurs in the acoustic dispenser, add 0.01% Triton X-100 to the assay buffer.
-
Autofluorescence: While rare for pyridopyridazines, check for interference by reading fluorescence at 460nm before adding luciferase reagents.
-
Palladium Contamination: Residual Pd from the Suzuki coupling (Step 4) can inhibit certain kinases (false positives). Ensure thorough scavenging (e.g., SiliaMetS® Thiol) during library prep.
References
-
Scaffold Utility: Jubete, G., et al.[2][3][4] "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications."[1][2][3][4] Molecules, 2019.[2][3][4] (Note: Discusses the closely related pyrimidine scaffold, establishing the bioisosteric relevance).
-
HTS Assay Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
-
Z-Factor Validation: Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Method for 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one
[1]
Abstract & Scope
This compound is a critical bicyclic intermediate, often utilized in the synthesis of PARP inhibitors and kinase antagonists.[1] Its structural complexity—featuring a basic pyridine nitrogen, a potentially tautomeric lactam ring, and a halogen handle—presents specific chromatographic challenges, notably peak tailing and solubility issues.[1]
This protocol details a Reverse-Phase HPLC (RP-HPLC) method optimized for resolution of the parent compound from synthetic precursors (e.g., hydrazines, nicotinates) and regioisomeric impurities.[1]
Chemical Context & Method Strategy
Structural Analysis[1]
-
Functionalities:
-
Pyridine Nitrogen (N1): Weakly basic (pKa ~3–4).[1] At neutral pH, interaction with residual silanols on silica columns causes severe peak tailing.[1]
-
Lactam (NH-CO): Weakly acidic (pKa ~9–10).[1] Capable of lactam-lactim tautomerism, which can lead to peak splitting if mobile phase pH is near the pKa.[1]
-
Bromine (C3): Increases lipophilicity, aiding retention on C18 phases.[1]
-
Method Development Logic
To ensure a self-validating system, we employ a low pH mobile phase strategy .
-
Why Low pH? Acidifying the mobile phase (pH < 3.[1]0) protonates the pyridine nitrogen, preventing silanol interaction.[1] It also suppresses the ionization of the lactam, forcing the molecule into a single neutral/cationic state, sharpening the peak shape.[1]
-
Why C18? The bromine atom provides sufficient hydrophobicity for retention on standard alkyl-bonded phases without requiring exotic polar-embedded columns.[1]
Figure 1: Decision matrix for chromatographic conditions based on molecular properties.
Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]
-
Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).[1] Note: Phosphoric acid is preferred for UV transparency <220 nm.[1]
Instrumentation Parameters
| Parameter | Setting | Rationale |
| Detector | UV-Vis / PDA | |
| Wavelength | 254 nm (Quantitation), 220 nm (Impurity ID) | The aromatic pyridazine core absorbs strongly at 254 nm.[1] |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm | Standard analytical dimensions.[1] Suggested: Waters XBridge C18 or Agilent Zorbax Eclipse Plus.[1] |
| Column Temp | 30°C | Maintains reproducible retention times and reduces viscosity.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration.[1] |
Mobile Phase & Gradient[1]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |[1]
Sample Preparation (Critical)
Fused pyridazinones often exhibit poor solubility in pure methanol or acetonitrile.[1]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes. (Conc: 1 mg/mL).[1]
-
Working Standard: Dilute the Stock Solution 1:10 with 50:50 Water:Acetonitrile .
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]
Impurity Profiling & Synthetic Pathway
Understanding the synthesis allows for targeted impurity identification.[1] The most common route involves the condensation of a 2-acylnicotinic acid derivative with hydrazine.[1]
Figure 2: Synthetic pathway highlighting potential process-related impurities.
-
Impurity A (Precursor): Less polar than hydrazine but likely elutes earlier than the target due to lack of the fused lactam system.[1]
-
Impurity B (Dimer): If hydrazine reacts with two equivalents of aldehyde, a symmetric azine forms.[1] This will be highly lipophilic and elute late in the gradient (approx 15-17 min).[1]
System Suitability & Validation Criteria
To ensure the data is trustworthy (E-E-A-T), the following criteria must be met before releasing results:
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor (T) | T ≤ 1.5 | If T > 1.5, replace column or increase buffer strength. |
| Theoretical Plates (N) | N > 5000 | If low, check connections for dead volume.[1] |
| Precision (RSD) | < 1.0% for n=5 injections | If high, check autosampler or needle wash. |
| Resolution (Rs) | > 2.0 between Target and nearest impurity | Adjust gradient slope (make shallower). |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Typically ~0.05% area for impurities.[1] |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][4] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Ed.[1] Wiley-Interscience. (1997).[1] (Standard text for gradient optimization logic).
-
PubChem Compound Summary. Pyrido[2,3-d]pyridazin-8(7H)-one Scaffolds.[1]Link (Used for structural verification and tautomer analysis).[1]
- Journal of Medicinal Chemistry.Synthesis and SAR of Fused Pyridazines. (General reference for solubility properties of this class).
Sources
- 1. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrido[2,3-d]pyridazinone Scaffold as a Privileged Structure in Oncology
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The pyrido[2,3-d]pyridazinone core is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[1][2][3][4] This structural motif is a key component in a variety of compounds demonstrating significant pharmacological activities, including potent antitumor properties.[5][6][7] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
3-Bromopyrido[2,3-d]pyridazin-8(7H)-one serves as a critical starting material or intermediate in the synthesis of a diverse library of bioactive molecules. The bromine atom at the 3-position is a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR) to develop optimized lead compounds. Research into derivatives of the parent pyridopyridazinone and related pyridopyrimidinone structures has revealed their potential to inhibit a range of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][8][9]
This document provides a comprehensive guide to the application of this compound and its derivatives in cancer research. It details the underlying mechanisms of action, provides robust experimental protocols for in vitro and in vivo evaluation, and offers insights into the interpretation of results.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of the pyrido[2,3-d]pyridazinone scaffold have been shown to exert their anticancer effects by inhibiting various protein kinases that are often dysregulated in cancer. While the specific targets of this compound itself may require further elucidation, the broader class of related compounds has been demonstrated to modulate several critical signaling pathways.
One of the key targets for this class of compounds is the FER tyrosine kinase . FER is a non-receptor tyrosine kinase that plays a pivotal role in cell migration, adhesion, and signaling downstream of growth factor receptors.[8] Overexpression and aberrant activation of FER have been implicated in the progression of various cancers, including breast, liver, and lung cancer.[8] Inhibition of FER can disrupt these processes, leading to reduced tumor growth and metastasis.
Moreover, derivatives of the related pyridopyrimidinone scaffold have shown potent inhibitory activity against other key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) .[10] VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination. HER-2 is a well-established oncogene, particularly in breast cancer, and its inhibition is a clinically validated therapeutic strategy.
The general mechanism involves the competitive binding of the pyrido[2,3-d]pyridazinone derivative to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cancer cell proliferation and survival.
Below is a conceptual diagram illustrating the inhibition of a generic tyrosine kinase signaling pathway by a pyrido[2,3-d]pyridazinone derivative.
Caption: Inhibition of a kinase signaling pathway by a pyrido[2,3-d]pyridazinone derivative.
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer potential of this compound and its synthesized derivatives.
In Vitro Evaluation
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Protocol Workflow:
Caption: Workflow for the MTT cell viability assay.
-
Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative B | A549 (Lung) | 8.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
2. Western Blot Analysis for Target Engagement
This technique is used to assess the effect of the compound on the phosphorylation status of the target kinase and its downstream substrates.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine if the compound is inhibiting the kinase activity.
-
Protocol Workflow:
Caption: Workflow for Western blot analysis.
-
Data Interpretation: A significant decrease in the level of the phosphorylated target protein in compound-treated cells compared to the untreated control, with no change in the total protein level, indicates successful target engagement and inhibition.
In Vivo Evaluation
1. Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol Workflow:
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Use of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one as a chemical probe
Application Note: 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one as a Privileged Scaffold for Kinase & PARP Probe Development
Executive Summary
This compound is a high-value heterocyclic scaffold used primarily in the development of highly selective Type II kinase inhibitors (specifically pan-RAF inhibitors) and Poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike ubiquitous quinazoline or pyrimidine scaffolds, the pyrido[2,3-d]pyridazine core offers a unique hydrogen-bonding profile that minimizes promiscuous binding, often resulting in superior kinome selectivity.
This guide details the utility of the 3-bromo derivative as a chemical building block probe . The bromine atom at the C3 position serves as a critical "growth vector," allowing researchers to probe the solvent-exposed or hydrophobic pockets of target enzymes via cross-coupling chemistries, thereby optimizing potency and pharmacokinetic properties.
Chemical Properties & Mechanistic Role[1]
Structural Significance
The molecule consists of a fused bicyclic system: a pyridine ring fused to a pyridazine-8-one ring.
-
Hinge Binding: The lactam (amide) group at the 8-position (NH) and the nitrogen at the 1-position mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).
-
Selectivity Filter: The specific arrangement of nitrogens in the pyridazine ring reduces lipophilicity compared to phthalazinones, often improving metabolic stability and reducing off-target hydrophobic interactions.
-
The C3-Bromo Vector: The bromine at position 3 is electronically activated by the adjacent pyridine nitrogen, making it highly reactive for Palladium-catalyzed cross-coupling. This allows for the attachment of "tail" groups that extend into the kinase back-pocket or solvent front.
Target Landscape
| Target Class | Mechanism of Action | Representative Probe/Drug |
| RAF Kinases (A/B/C-RAF) | ATP-competitive inhibition (Type II). Binds inactive DFG-out conformation. | GNE-9815 (Pan-RAF inhibitor) |
| PARP Enzymes (PARP1/2/7) | Competes with NAD+ at the catalytic site. | Talazoparib analogs (Triazolo-pyridazine core related) |
| Aldose Reductase | Inhibition of glucose metabolism pathway. | Experimental derivatives |
Application 1: Synthesis of High-Affinity Probes (Protocol)
Objective: Functionalize this compound to create a library of probes targeting the RAF kinase dimer interface or PARP catalytic pocket.
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for converting the 3-bromo scaffold into bioactive probes.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
This protocol attaches an aryl "tail" to the C3 position, a critical step in generating RAF inhibitors like GNE-9815.
-
Reagents:
-
Substrate: this compound (1.0 eq).
-
Coupling Partner: 4-substituted phenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Base: 2M Aqueous K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Dissolution: In a microwave vial, dissolve the scaffold and boronic acid in 1,4-dioxane.
-
Activation: Add the base and catalyst under a nitrogen atmosphere. Seal the vial.
-
Reaction: Heat to 100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).
-
Work-up: Filter through Celite, dilute with EtOAc, and wash with water/brine.
-
Purification: Flash chromatography (MeOH/DCM gradient). The product is often a white/off-white solid.
-
-
Quality Control:
-
Verify C3 substitution via ¹H-NMR (disappearance of the C3-H signal if applicable, though C3 is Br-substituted, so look for new aryl protons).
-
Check MS (ESI+) for [M+H]+ corresponding to the coupled product.
-
Application 2: Biological Validation (RAF Kinase Assay)
Objective: Evaluate the affinity of the synthesized probes against RAF kinases using a FRET-based LanthaScreen assay.
Signaling Pathway Context
Figure 2: The MAPK signaling cascade. The probe targets the RAF dimer interface, blocking downstream MEK phosphorylation.
Assay Protocol (LanthaScreen Eu Kinase Binding)
-
Preparation:
-
Prepare 10 mM stock of the probe in DMSO.
-
Dilute to 3x working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Incubation:
-
In a 384-well plate, mix:
-
5 µL of Probe (titration series).
-
5 µL of Kinase/Antibody Mix (BRAF V600E + Eu-anti-GST antibody).
-
5 µL of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).
-
-
Incubate at Room Temperature for 60 minutes .
-
-
Detection:
-
Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).
-
Calculate the Emission Ratio (665/615).
-
-
Data Analysis:
-
Plot Emission Ratio vs. log[Probe].
-
Fit to a sigmoidal dose-response curve to determine IC₅₀/K_d.
-
Success Criteria: A potent probe derived from this scaffold should exhibit IC₅₀ < 100 nM.
-
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Pd catalyst poisoning by pyridazine nitrogens. | Switch to Pd(OAc)₂/XPhos or increase catalyst loading to 10 mol%. |
| Poor Solubility | Planar, rigid scaffold stacking. | Introduce solubilizing groups (e.g., morpholine, piperazine) on the aryl ring partner. |
| Lack of Potency | Incorrect binding mode. | Ensure the lactam (NH-CO) is free to donate/accept H-bonds. Do not alkylate the N-H of the lactam unless targeting a non-hinge site. |
References
-
GNE-9815 Discovery: Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor.[1][2][3] ACS Med.[1] Chem. Lett. 2021, 12, 5, 791–797.[1] Link
-
Scaffold Utility: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.[4][5] Journal of Chemical and Pharmaceutical Research. Link
-
PARP Inhibition: Poly(ADP-ribose) Polymerase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link
Sources
- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
In vivo experimental design for testing pyridopyridazinone efficacy
Application Note: In Vivo Experimental Design for Pyridopyridazinone Efficacy
Introduction: The Pyridopyridazinone Scaffold
The pyridopyridazinone core (specifically the pyrido[2,3-d]pyridazin-5-one and pyrido[3,4-d]pyridazin-1-one isomers) represents a privileged scaffold in medicinal chemistry. Its planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, making it an exceptional template for Type I and Type II kinase inhibitors.
Primary Therapeutic Targets:
-
Oncology: c-Met (Hepatocyte Growth Factor Receptor) and FER tyrosine kinase.
-
Inflammation: p38
Mitogen-Activated Protein Kinase (MAPK) and COX-2.
The Challenge: While potent in vitro, these derivatives often exhibit high lipophilicity (LogP > 3.5) and poor aqueous solubility, leading to low oral bioavailability. This guide prioritizes the translation of potency into in vivo efficacy by addressing formulation first.
Phase I: Pre-Formulation & Pharmacokinetics (PK)
Before efficacy testing, you must establish a vehicle that solubilizes the compound without inducing toxicity. Pyridopyridazinones often crystallize in aqueous buffers due to strong
Vehicle Selection Protocol
-
Standard Vehicle (Suspension): 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80. Suitable for oral gavage (PO) if the particle size is milled to <10
m. -
Enhanced Vehicle (Solution): 5% DMSO + 40% PEG400 + 55% Saline. Required for Intravenous (IV) or Intraperitoneal (IP) dosing to prevent micro-embolism.
PK Study Design (Mouse)
Objective: Determine Oral Bioavailability (
| Parameter | Specification | Rationale |
| Species/Strain | CD-1 or BALB/c Mice (Male, 6-8 weeks) | Outbred strains (CD-1) are robust for PK; BALB/c if testing immunomodulation. |
| Group Size | Minimum statistical power for PK parameters. | |
| Dose Groups | 1. IV: 1 mg/kg (Solution)2.[1] PO: 10 mg/kg (Suspension) | IV defines clearance ( |
| Sampling | 0.25, 0.5, 1, 2, 4, 8, 24 hrs | Capture |
| Analysis | LC-MS/MS (MRM mode) | High sensitivity required for nanomolar potency drugs. |
Critical Insight: If
, efficacy failure is likely due to exposure, not potency. Re-formulate using amorphous solid dispersions or cyclodextrins before proceeding to xenografts.
Figure 1: Formulation Decision Logic
Caption: Decision tree for selecting the appropriate in vivo vehicle based on aqueous solubility thresholds.
Phase II: Oncology Efficacy Model (c-Met Inhibition)
Pyridopyridazinones are potent inhibitors of c-Met (Hepatocyte Growth Factor Receptor), a driver of gastric and lung cancers.
Model Selection: Subcutaneous Xenograft
-
Cell Line: MKN-45 (Human Gastric Carcinoma).
-
Why? This line harbors a MET amplification, making it addicted to c-Met signaling. It is the "Gold Standard" for testing c-Met inhibitors.
-
-
Control: Crizotinib or Capmatinib (Clinically approved c-Met inhibitors).[2]
Experimental Protocol
Step 1: Tumor Induction [3]
-
Harvest MKN-45 cells in log-phase growth.
-
Resuspend
cells in 100 L of 50% Matrigel/PBS. -
Inject subcutaneously into the right flank of BALB/c nu/nu (nude) mice.
Step 2: Staging and Randomization (Crucial)
-
Monitor tumor growth until volume reaches 150–200 mm³ (approx. 10–14 days).
-
Note: Do not start earlier (variability risk) or later (necrosis risk).
-
-
Randomize mice (
/group) to ensure equal average tumor volume across groups.
Step 3: Dosing Regimen
-
Group A: Vehicle Control (PO, QD).
-
Group B: Pyridopyridazinone (Low Dose, e.g., 10 mg/kg, PO, QD).
-
Group C: Pyridopyridazinone (High Dose, e.g., 30 mg/kg, PO, QD).
-
Group D: Positive Control (Crizotinib, 25 mg/kg, PO, QD).
Step 4: Endpoints
-
Primary: Tumor Volume (
). Measure 2x/week. -
Secondary: Body Weight (Toxicity proxy). >15% weight loss requires euthanasia.
-
Biomarker: At termination, harvest tumors 2 hours post-last dose. Flash freeze for Western Blot analysis of p-c-Met (Tyr1234/1235) vs. Total c-Met.
Figure 2: c-Met Signaling & Inhibition Pathway
Caption: Mechanism of Action. Pyridopyridazinones block ATP binding to c-Met, preventing downstream signaling cascades (PI3K, MAPK) that drive tumor growth.
Phase III: Inflammation Efficacy Model (p38 MAPK)
For derivatives designed to treat rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model is the industry standard.
Protocol: CIA in DBA/1 Mice
-
Strain: Male DBA/1 mice (MHC H-2q haplotype is susceptible to collagen autoimmunity).
-
Induction:
-
Day 0: Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base.
-
Day 21: Booster injection (Collagen in Incomplete Freund's Adjuvant).
-
Dosing & Scoring
-
Start Dosing: Prophylactic (Day 0) or Therapeutic (Day 21, upon symptom onset).
-
Scoring System (0-4 Scale per paw):
-
0: Normal.
-
1: Erythema/swelling of one digit.
-
2: Erythema/swelling of >1 digit or mild ankle swelling.
-
3: Erythema/swelling of entire paw.
-
4: Ankylosis (joint rigidity).
-
-
Max Score: 16 per mouse.
Safety & Toxicology Screening
Pyridopyridazinones can exhibit off-target cardiotoxicity (hERG channel inhibition).
-
In Vivo Tolerability: During efficacy studies, monitor for:
-
Piloerection (sign of distress).
-
Lethargy.
-
Body weight loss >15%.
-
-
Histopathology: Post-mortem analysis of Liver (metabolism) and Heart (potential cardiotoxicity) using H&E staining.
References
-
Dorsch, D., et al. (2015). "Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602. Link
-
Laufer, S. A., et al. (2008). "Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 51(15), 4122–4149. Link
-
Zou, H. Y., et al. (2007). "Sensitivity of Selected Human Tumor Models to PF-02341066, a Novel and Selective Inhibitor of c-Met/HGF Receptor Tyrosine Kinase." Molecular Cancer Therapeutics, 6(12), 3312–3322. Link
-
Teicher, B. A. (2009). "Tumor Models in Cancer Research." Humana Press. (Standard reference for Xenograft protocols). Link
Sources
- 1. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one
Application Note & Protocol
Title: A Robust and Scalable Synthesis of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one: From Laboratory Protocol to Kilogram-Scale Production Considerations
Abstract This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in the development of novel therapeutics. Pyrido[2,3-d]pyridazinone scaffolds are of significant interest in medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] This application note details a reliable two-step synthetic sequence, commencing with the cyclization of 2-amino-3-cyanopyridine with hydrazine hydrate to form the core pyridopyridazinone ring system, followed by a selective bromination. The protocols have been developed with scalability in mind, addressing critical process parameters, safety considerations, and analytical controls necessary for transitioning from bench-scale to larger-scale production.
Introduction and Strategic Overview
The pyrido[2,3-d]pyrimidine-7(8H)-one core is recognized as a privileged scaffold in drug discovery, with derivatives showing promise as kinase inhibitors and anti-inflammatory agents.[3][4][5] The introduction of a bromine atom at the 3-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space.
This guide presents a streamlined and efficient synthetic strategy. The chosen pathway is economical and utilizes readily available starting materials. The overall process is divided into two primary stages:
-
Stage 1: Heterocycle Formation: Construction of the pyridopyridazinone core via condensation and cyclization of 2-amino-3-cyanopyridine with hydrazine hydrate.
-
Stage 2: Electrophilic Bromination: Selective installation of the bromine atom at the C3 position using N-Bromosuccinimide (NBS).
This approach is designed to be robust, avoiding complex purification steps and providing good yields, making it amenable to scale-up.
Overall Synthetic Workflow
Caption: High-level workflow for the two-stage synthesis and quality control of this compound.
Stage 1: Synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one
This stage involves the construction of the bicyclic core. The reaction proceeds via nucleophilic attack of hydrazine onto the nitrile group of 2-amino-3-cyanopyridine, followed by an intramolecular cyclization and tautomerization to yield the stable pyridazinone product.
Mechanistic Rationale
The cyclization of dicarbonyl or cyano-carbonyl precursors with hydrazine is a classical and highly effective method for forming the pyridazinone heterocycle.[6][7] Ethanol is selected as the solvent due to its excellent solvating properties for the starting materials and its appropriate boiling point for driving the reaction to completion. The use of hydrazine hydrate is a practical choice for scale-up, as it is a more manageable liquid compared to anhydrous hydrazine.[8]
Detailed Laboratory Protocol (10 g Scale)
Materials and Equipment:
-
2-Amino-3-cyanopyridine (10.0 g, 83.9 mmol, 1.0 equiv)
-
Hydrazine hydrate (~64% solution, 15.7 g, ~314 mmol, 3.75 equiv)
-
Ethanol (200 mL)
-
500 mL three-neck round-bottom flask
-
Reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-cyanopyridine (10.0 g).
-
Add ethanol (200 mL) to the flask and stir to form a suspension.
-
Carefully add hydrazine hydrate (15.7 g) to the suspension at room temperature. Caution: Hydrazine is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10]
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold ethanol (2 x 30 mL) to remove residual impurities.
-
Dry the solid product under vacuum at 50°C to a constant weight.
Expected Outcome: A pale yellow to off-white solid. Typical yield: 10.5-11.5 g (85-93%). The product is often of sufficient purity (>95%) to be used directly in the next step.
Stage 2: Synthesis of this compound
This step involves the selective electrophilic substitution of a hydrogen atom with bromine on the electron-rich pyridazinone ring.
Mechanistic Rationale
N-Bromosuccinimide (NBS) is the brominating agent of choice for this transformation. Compared to elemental bromine, NBS is a solid that is safer and easier to handle, particularly at scale.[1] It provides a low concentration of Br+ in solution, which enhances selectivity and minimizes over-bromination. Acetic acid serves as both a solvent and a catalyst, protonating the pyridazinone ring and activating it towards electrophilic attack. The reaction temperature is controlled to ensure regioselectivity and prevent decomposition.
Detailed Laboratory Protocol (10 g Scale)
Materials and Equipment:
-
Pyrido[2,3-d]pyridazin-8(7H)-one (10.0 g, 68.4 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (13.4 g, 75.3 mmol, 1.1 equiv)
-
Glacial Acetic Acid (150 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
500 mL three-neck round-bottom flask
-
Thermometer, magnetic stirrer, heating mantle
Procedure:
-
Charge a 500 mL three-neck round-bottom flask with Pyrido[2,3-d]pyridazin-8(7H)-one (10.0 g) and glacial acetic acid (150 mL).
-
Stir the mixture to form a suspension.
-
In portions, add N-Bromosuccinimide (13.4 g) to the suspension at room temperature over 15-20 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (400 mL) with vigorous stirring. A precipitate will form.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes the acetic acid.
-
To purify, suspend the crude solid in water (200 mL) and carefully add saturated NaHCO₃ solution until effervescence ceases and the pH is ~8. Stir for 30 minutes.
-
Filter the solid, wash again with deionized water (2 x 50 mL), and dry under vacuum at 60°C.
Expected Outcome: An off-white to light brown solid. Typical yield: 12.0-13.5 g (78-87%). Purity by HPLC: >98%.
Scale-Up Considerations and Process Safety
Transitioning this synthesis from the bench to a pilot plant or manufacturing setting requires careful consideration of several factors.
| Parameter | Laboratory Scale (10-50 g) | Pilot Scale (1-10 kg) | Key Considerations & Rationale |
| Reagent Addition | Manual addition of solids/liquids. | Controlled addition via solids charger or dosing pump. | Hydrazine: Highly exothermic reaction with some precursors. Controlled addition is critical to manage heat evolution and prevent runaway reactions.[10] NBS: Addition can be mildly exothermic; portion-wise or controlled addition is recommended. |
| Thermal Management | Heating mantle, ice bath. | Jacketed glass-lined reactor with automated temperature control (heating/cooling loop). | The cyclization is endothermic during heat-up but requires sustained energy input. The bromination can be exothermic. A jacketed reactor provides precise and uniform temperature control, which is crucial for reaction kinetics, impurity profile, and safety. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer (e.g., impeller, pitched-blade turbine). | Efficient mixing is vital for maintaining homogeneity in slurries, ensuring effective heat transfer, and preventing localized "hot spots," especially during reagent addition. |
| Work-up & Isolation | Buchner funnel filtration. | Centrifuge or Nutsche filter-dryer. | Large-scale filtration can be slow. Centrifuges or Nutsche filter-dryers provide more efficient solid-liquid separation, washing, and drying in a contained system, minimizing operator exposure. |
| Safety: Hydrazine | Fume hood, standard PPE. | Closed system transfers, dedicated scrubber for off-gassing, use of SCBA for non-routine operations. | Hydrazine is a corrosive, toxic, and suspected human carcinogen.[9] Minimizing potential exposure through engineering controls is paramount. A scrubber (e.g., containing a hypochlorite solution) can neutralize volatile hydrazine in the reactor vent stream. |
| Safety: Bromine | Fume hood, standard PPE. | Use of NBS is preferred over Br₂ for solids handling. Dust control measures (e.g., ventilation) are necessary. | NBS is a corrosive solid and an oxidizer. Avoid contact with combustible materials. Acetic acid is corrosive and requires appropriate handling procedures.[11] |
Process Safety Schematic
Caption: Key safety relationships between hazardous materials, engineering controls, and critical process steps.
References
-
PrepChem.com. Synthesis of (b) 3-Amino-4-[N-(4-cyanophenyl)amino]pyridine. Available from: [Link]
-
Ohno, H., et al. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
El-Sayed, M. A.-M., et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. (2022). Available from: [Link]
-
de Oliveira, C. S. A., et al. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available from: [Link]
-
Shafi, S., et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. Available from: [Link]
-
Verma, S. K., et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. (2008). Available from: [Link]
-
Al-Salem, H. S., et al. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. (2022). Available from: [Link]
-
Ohno, H., et al. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry. Available from: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]
-
Chen, J., et al. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available from: [Link]
-
Wang, Z., et al. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. (2014). Available from: [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. (2019). Available from: [Link]
-
Queiroz, M.-J. R. P., et al. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. (2019). Available from: [Link]
-
Iorkula, T. H., et al. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Synthetic Communications. (2023). Available from: [Link]
- Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Wang, X.-S., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. (2005). Available from: [Link] scholar.org/paper/One-pot-synthesis-of-2-amino-3-cyanopyridine-under-Wang-Sheng/4a742880b06a59b581b8543597b0a708235e1141
-
ICL Group. BROMINE - Safety Handbook. Available from: [Link]
-
Al-Azayza, S., et al. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. (2014). Available from: [Link]
-
Resonance Specialties Limited. 3-Cyanopyridine. Available from: [Link]
-
Calo, F., et al. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. (2021). Available from: [Link]
-
Queiroz, M.-J. R. P., et al. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Molecules. (2019). Available from: [Link]
-
Takasaki, I., et al. Design and synthesis of pyrido[2,3-d]pyrimidine derivatives for a novel PAC1 receptor antagonist. European Journal of Medicinal Chemistry. (2022). Available from: [Link]
Sources
- 1. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. arxada.com [arxada.com]
- 11. icl-group-sustainability.com [icl-group-sustainability.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for electron-deficient heterocycles
Technical Support Center: Suzuki Coupling of Electron-Deficient Heterocycles
Status: Online 🟢 Agent: Senior Application Scientist Ticket ID: SUZUKI-HET-OPT-001
Mission Statement
You are encountering failure with electron-deficient heterocycles (pyridines, pyrimidines, pyrazines). These substrates are not merely "less reactive"; they actively sabotage standard catalytic cycles through two distinct mechanisms: rapid protodeboronation (nucleophile destruction) and catalyst poisoning (Lewis basic coordination).
This guide replaces trial-and-error with mechanistic diagnostics. Follow the logic below to identify your specific failure mode and apply the corrected protocol.
Part 1: Diagnostic Triage (Start Here)
Before adding more catalyst or changing the base, analyze your crude reaction mixture (LCMS/NMR). Use this logic flow to determine your root cause.
Caption: Diagnostic logic flow. If the boronate converts to the hydro-deboronated arene (Ar-H) rapidly, the cycle cannot turn over. If both partners remain, the catalyst is inactive.
Part 2: Solving Protodeboronation (The "Vanishing Nucleophile")
The Problem: Electron-deficient boronates (e.g., 2-pyridyl boronic acid) are inherently unstable.[1] The C-B bond is highly labile. Under aqueous basic conditions, the boronate anion is protonated faster than it transmetallates to Palladium.
The Solution: The "Slow-Release" Strategy. We must keep the concentration of the free boronic acid low to prevent decomposition, but high enough to feed the catalytic cycle.
Protocol A: The MIDA Boronate System (Aqueous/Slow-Release)
Best for: 2-Pyridyl boronates and highly unstable heterocycles.
Mechanism: MIDA boronates are stable to air and chromatography.[2] They do not transmetallate directly. Under mild basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover.
| Component | Recommendation | Function |
| Nucleophile | 2-Pyridyl MIDA Boronate | Protected reservoir of nucleophile. |
| Catalyst | Pd-XPhos G4 (1-2 mol%) | Bulky ligand facilitates rapid transmetallation. |
| Additive | Cu(OAc)₂ (0.5 equiv) | Promotes "Copper Effect" (Transmetallation B |
| Base | K₂CO₃ (5.0 equiv) | Hydrolyzes MIDA and activates the cycle. |
| Solvent | DMF / IPA (4:1) | Critical solvent blend for MIDA solubility and hydrolysis rate. |
| Temp | 100 °C | Required for hydrolysis kinetics. |
Step-by-Step:
-
Charge a vial with Heteroaryl Chloride (1.0 equiv), MIDA Boronate (1.5 equiv), and Cu(OAc)₂ (0.5 equiv).
-
Add Pd-XPhos G4 (0.02 equiv).
-
Add K₂CO₃ (5.0 equiv).
-
Add anhydrous DMF and Isopropanol (4:1 ratio) to reach 0.1 M concentration.
-
Seal and heat to 100 °C for 4–6 hours.
-
Note: The reaction mixture will turn blue/green (copper) to black (Pd).
Protocol B: Anhydrous Fluoride Activation
Best for: Substrates sensitive to water or hydrolytic cleavage.
If you cannot use MIDA boronates, you must remove water to stop the protonolysis pathway.
-
Base: Spray-dried CsF or KF (3.0 equiv).
-
Solvent: Anhydrous Dioxane or Toluene .
-
Additives: 18-Crown-6 (if using KF) to solubilize the fluoride.
-
Mechanism: Fluoride activates the boronic ester (forming a fluoroborate species) which transmetallates without the need for aqueous base, shutting down the water-dependent protodeboronation pathway.
Part 3: Solving Catalyst Poisoning (The "Frozen Reaction")
The Problem: Heterocycles like pyrimidine, imidazole, and pyridine possess Lewis basic nitrogen atoms. These lone pairs bind tightly to the Palladium center (Pd-N coordination), displacing the phosphine ligands and creating an inactive "Pd-sink."
The Solution: Steric Bulk. You must use ligands so bulky that they physically prevent the heterocycle's nitrogen from reaching the Palladium center, while still allowing the oxidative addition of the C-Cl bond.
Ligand Selection Matrix
| Ligand | Class | Best Use Case | Why? |
| XPhos | Dialkylbiaryl | General Purpose | Excellent balance of bulk and electron density. First choice for heteroaryl chlorides. |
| SPhos | Dialkylbiaryl | Steric Hindrance | High stability. Good for 2,6-disubstituted aryl chlorides. |
| RuPhos | Dialkylbiaryl | Electronic Tuning | Exceptional for electron-poor halides and secondary amines (if amination is a side reaction). |
| CM-Phos | Dialkylbiaryl | Heteroaryl Chlorides | Specifically designed to prevent N-coordination in difficult heterocycles. |
Protocol C: The "G4" Precatalyst Standard
Best for: General screening of heteroaryl-heteroaryl couplings.
Do not use Pd(PPh₃)₄ or Pd₂(dba)₃ + Ligand. These generate undefined Pd species and often have poor L:Pd ratios. Use Buchwald G3 or G4 precatalysts to guarantee a 1:1 active species.
Workflow:
-
Catalyst: XPhos Pd G4 (1–3 mol%).
-
Solvent: 1,4-Dioxane / Water (4:1). Degas thoroughly.
-
Base: K₃PO₄ (3.0 equiv). Phosphate is often superior to carbonate for heterocycles.
-
Temp: 80 °C.
Part 4: Visualizing the Optimization Logic
The following diagram illustrates the mechanistic pathways. Your goal is to force the reaction along the green "Productive Cycle" and avoid the red "Failure Modes."
Caption: The "Race Condition." Optimization involves accelerating Transmetallation (via MIDA/Fluoride) and preventing N-Coordination (via Bulky Ligands) before Protodeboronation occurs.
FAQ: Common Issues
Q: My 2-pyridyl boronic acid is commercially available. Why can't I just use it? A: Commercial 2-pyridyl boronic acids are often supplied as "ate" complexes or hydrates because the free acid is unstable. Even if pure, once dissolved in aqueous base, the C-B bond breaks rapidly. Use the MIDA boronate or the B(Pin) ester with the anhydrous fluoride protocol.
Q: Can I use Pd(dppf)Cl₂ for these reactions? A: Generally, no. Bidentate ligands like dppf lack the steric bulk to prevent N-coordination from the substrate. They work for simple aryls but fail for electron-deficient heterocycles. Stick to monodentate, bulky biaryl phosphines (Buchwald ligands).
Q: I see the product mass, but the yield is <10%. A: This indicates the catalytic cycle turned over a few times and then died. This is classic Catalyst Poisoning .
-
Fix: Increase catalyst loading to 5 mol%. Switch to a bulkier ligand (e.g., from SPhos to XPhos or BrettPhos). Ensure your solvent is degassed (oxygen kills active Pd(0)).
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society.[4] Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[4] Link
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene-Catalyzed Synthesis of Heteroaryl-Substituted Biaryls. The Journal of Organic Chemistry (Regarding Precatalyst Activation). Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Chemistry – A European Journal. Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one
The following technical guide details the synthesis, troubleshooting, and side reaction analysis for 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one , a critical heterocyclic scaffold used in the development of PARP inhibitors and other bioactive agents.
Executive Summary & Molecule Profile
-
Core Scaffold: Pyrido[2,3-d]pyridazine (Pyridine fused to Pyridazine).
-
Key Functionality: Lactam (cyclic amide) at position 8; Bromine handle for cross-coupling (e.g., Suzuki-Miyaura) at position 3.
-
Primary Application: Intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Talazoparib/Olaparib) and kinase inhibitors.
This guide addresses the critical synthetic challenges, focusing on the cyclocondensation step and regiocontrol , which are the most common sources of failure in this workflow.
Synthetic Pathways & Mechanism[7][8]
The most robust route to the 8(7H)-one system involves the cyclization of a 2-formyl-3-pyridinecarboxylic acid derivative with hydrazine. This avoids the formation of the 5,8-dione (which requires harsh reduction to convert to the mono-one).
Primary Route: Cyclocondensation of 2-Formyl-Nicotinic Acid Derivative
Reagents:
-
Precursor: Methyl 2-formyl-5-bromonicotinate (or the corresponding acid/pseudo-acid chloride).
-
Reagent: Hydrazine hydrate (
). -
Solvent: Ethanol or Acetic Acid (reflux).
Mechanism:
-
Hydrazone Formation: Nucleophilic attack of hydrazine on the aldehyde (C2-formyl) to form the hydrazone intermediate.
-
Intramolecular Cyclization: Nucleophilic attack of the hydrazone nitrogen on the ester/acid carbonyl (C3-carboxylate).
-
Elimination: Loss of water/alcohol to form the stable lactam ring.
Caption: Logical flow of the cyclocondensation reaction showing the primary pathway and potential diversion points.
Troubleshooting Guide: Side Reactions & Solutions
Issue 1: Formation of the Azine Dimer (Insoluble Precipitate)
Symptom: Appearance of a yellow/orange insoluble solid that does not dissolve in acid/base workup. Mass spec shows a dimer mass (
-
Cause: The hydrazine molecule reacts with two molecules of the aldehyde starting material (forming an azine:
) instead of cyclizing. This occurs when hydrazine is the limiting reagent or added too slowly. -
Solution:
-
Protocol Adjustment: Always add the substrate solution dropwise to an excess of hydrazine (Inverse addition). Ensure hydrazine is present in 2.0–5.0 equivalents.
-
Recovery: Azines can sometimes be hydrolyzed back to the aldehyde with aqueous acid, but yield loss is significant.
-
Issue 2: Incomplete Cyclization (Isolation of Hydrazone)
Symptom: Product isolated is the open-chain hydrazone (intermediate), not the fused bicyclic system. NMR shows a hydrazone proton (
-
Cause: The second step (lactam formation) requires thermal energy or acid/base catalysis to overcome the activation energy, especially if the ester is sterically hindered or deactivated.
-
Solution:
-
Force Conditions: Increase reaction temperature (reflux in acetic acid or ethanol).
-
Catalysis: Add a catalytic amount of acetic acid (if using EtOH) or reflux in pure acetic acid.
-
Leaving Group: Ensure the starting material is a methyl/ethyl ester (good leaving group) rather than the free acid, which requires activation.
-
Issue 3: Hydrolysis of the Bromine (Dehalogenation)
Symptom: Loss of the bromine signal in Mass Spec; product mass corresponds to des-bromo analog.
-
Cause: While aryl bromides are generally stable, high temperatures in the presence of hydrazine (a reducing agent) can sometimes lead to hydrodehalogenation, especially if Pd contaminants are present or if the reaction is prolonged excessively.
-
Solution:
-
Monitor Time: Stop the reaction immediately upon consumption of the starting material (TLC/LCMS).
-
Purity: Ensure no transition metals are present in the reaction vessel.
-
Issue 4: Regioisomer Formation (Wrong Isomer)
Symptom: Formation of pyrido[3,2-d]pyridazine or other isomers.
-
Cause: This is rare if starting from the correct 2-formyl-3-carboxyl precursor. However, if starting from a 2,3-pyridinedicarboxylic anhydride (to make the dione first), hydrazine can attack either carbonyl.
-
Clarification: For the 8(7H)-one target, the 2-formyl route is regioselective by design (Aldehyde reacts faster than Ester).
Detailed Experimental Protocol (Standardized)
Synthesis of this compound
Reagents:
-
Methyl 5-bromo-2-formylnicotinate (1.0 equiv)
-
Hydrazine hydrate (3.0 equiv, 64% or 80% solution)
-
Ethanol (absolute, 10 mL/mmol)
-
Acetic acid (cat. 0.1 equiv or as solvent)[7]
Step-by-Step:
-
Preparation: Dissolve Methyl 5-bromo-2-formylnicotinate in absolute ethanol.
-
Addition: Cool the solution to 0°C. Add hydrazine hydrate dropwise over 10 minutes. (Note: Exothermic).
-
Reaction: Allow to warm to room temperature, then heat to reflux (
) for 3–6 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The aldehyde spot should disappear rapidly. The hydrazone intermediate may appear and then convert to the lower Rf cyclized product.
-
-
Workup: Cool the mixture to room temperature. The product often precipitates as a solid.
-
Isolation: Filter the precipitate. Wash with cold ethanol and diethyl ether.
-
Purification: If necessary, recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH gradient).
Yield Expectations: 75–90%. Characterization:
-
1H NMR (DMSO-d6): Look for the singlet at
ppm (Lactam NH), and aromatic protons for the pyridine ring and the pyridazine C-H ( ppm). -
LCMS: [M+H]+ consistent with Br isotope pattern (1:1 ratio).
FAQ: Technical Support
Q1: Can I use the free acid (2-formyl-5-bromonicotinic acid) instead of the ester?
-
A: Yes, but the cyclization step is slower. The free acid forms a hydrazine salt first. You may need to reflux in acetic acid or use a coupling agent (EDC/HOBt) to force the ring closure.
Q2: Why is my product color dark brown/black?
-
A: Oxidative decomposition of excess hydrazine can cause discoloration. This does not always indicate product decomposition. Wash the solid with water and cold ether to remove colored impurities.
Q3: Is the 3-bromo substituent stable to Suzuki coupling conditions?
-
A: Yes, the 3-bromo position is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the fused pyridazine ring. However, the lactam NH (position 7) is acidic and may require protection (e.g., SEM, THP) or the use of 2 equivalents of base during coupling.
Q4: How do I number the atoms correctly?
-
A: In pyrido[2,3-d]pyridazine :
-
Positions 1 and 2 are the pyridazine nitrogens.
-
Position 3 is the carbon in the pyridazine ring (adjacent to N2).
-
Position 8 is the carbon in the pyridine ring (adjacent to the fusion and N1).
-
Note: Check your specific literature numbering, as "3-bromo" often refers to the position on the pyridine ring of the starting material (which becomes position 3 or 6 in the fused system depending on nomenclature conventions). Always verify by structure, not just name.
-
References
-
Synthesis of Pyrido[2,3-d]pyridazinones
- Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflamm
- Source:RSC Medicinal Chemistry, 2020.
-
URL:[Link]
-
General Pyridazine Synthesis
-
Cyclization Mechanisms
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-bromo-7H-pyrido[2,3-d]pyridazin-8-one | CAS: 909186-02-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 909186-02-3 this compound AKSci 7239DT [aksci.com]
- 4. 酮 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 5. Pyridazine - Heteroaromatics - Building Blocks - Organic Chemistry [3asenrise.com]
- 6. Pyridazinone Derivatives - Heterocyclic Building Blocks (3) [myskinrecipes.com]
- 7. (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3- d], [3,2- d], [3,4- d] and [4,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyridopyridazinone Solubility & Assay Optimization
Status: Operational | Ticket ID: PYR-SOL-001 | Specialist: Senior Application Scientist
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for Pyridopyridazinone (PP) inhibitors. You are likely here because your IC50 curves are flatlining, your replicates are noisy, or your compound is visible as a fine precipitate in the well.
The Root Cause:
Pyridopyridazinone cores (e.g., pyrido[2,3-d]pyridazin-8(7H)-one) are "brick dust" molecules. They are planar, rigid, and highly lipophilic (high LogP). In isolation, they stack efficiently via
This guide provides the protocols to keep your compound in solution and ensure your biological data is real.
Module 1: Diagnosis – Is it Solubility or Potency?
Before changing your buffer, confirm the problem.
Symptom: "My compound loses potency as I dilute it," or "I see variable inhibition at high concentrations."
The Diagnostic Protocol (Nephelometry/UV-Vis): Do not rely on the naked eye. Micromolar aggregates are often invisible.
-
Prepare your assay buffer (without enzyme/cells).
-
Perform your standard serial dilution of the inhibitor.
-
Read Absorbance at 650 nm (or use a Nephelometer).
-
True Solution: OD650 ≈ 0 (Baseline).
-
Aggregation/Precipitation:[1] OD650 > 0.005 (Rayleigh scattering).
-
Decision Tree: Troubleshooting Solubility
Figure 1: Diagnostic logic flow for distinguishing between true insolubility (precipitation) and colloidal aggregation.
Module 2: The "DMSO Trap" & The Intermediate Dilution Protocol
Stop pipetting 100% DMSO stocks directly into the assay buffer.
The Problem: Adding 1 µL of 10 mM stock into 99 µL of buffer causes a "solvent shock." Local supersaturation occurs at the pipette tip, creating "seeds" of precipitate that never redissolve, even after mixing.
The Solution: The Intermediate Plate Method This protocol maintains the compound in a semi-organic phase as long as possible before the final step.
Protocol:
-
Source Plate: 100% DMSO (10 mM stock).
-
Intermediate Plate: Dilute compound with DMSO (not buffer) to 50x the final assay concentration.
-
Example: If you need 10 µM in the assay, make a 500 µM solution in 100% DMSO here.
-
-
Assay Plate (The "Kick"):
-
Fill wells with assay buffer.
-
Transfer a small volume (e.g., 1 µL) from the Intermediate Plate to the Assay Plate (e.g., 49 µL).
-
Result: 2% DMSO final concentration. The compound is rapidly dispersed before it can nucleate.
-
Comparison of Dilution Strategies
| Parameter | Direct Addition (Risky) | Intermediate Dilution (Recommended) |
| Diluent | Buffer | 100% DMSO |
| Mixing Environment | High polarity (Water) | Low polarity (DMSO) |
| Precipitation Risk | High (Shock precipitation) | Low (Rapid dispersion) |
| Use Case | Highly soluble compounds | Pyridopyridazinones / Lipophilic drugs |
Module 3: False Positives – The Shoichet Aggregation Effect
Your compound inhibits the enzyme, but is it specific?
The Science: Pyridopyridazinones are notorious for forming colloidal aggregates at micromolar concentrations. These colloids sequester enzymes nonspecifically, inhibiting them by surface adsorption rather than active site binding. This leads to false positives (promiscuous inhibition).[2]
The Validation Experiment (Detergent Sensitivity): If your IC50 shifts significantly upon adding a non-ionic detergent, your "inhibitor" is likely an aggregate.
Protocol:
-
Run the kinase/enzyme assay with standard buffer.
-
Run a parallel assay adding 0.01% - 0.1% Triton X-100 (or Tween-80) to the buffer before adding the compound.
-
Analyze the Shift:
-
True Inhibitor: IC50 remains constant (within 2-3 fold).
-
Aggregator: IC50 increases dramatically (e.g., >10 fold) or activity is fully restored. Detergents disrupt colloids, eliminating the false inhibition.
-
Expert Insight: "Detergent-sensitive inhibition is the hallmark of aggregation. Always screen pyridopyridazinones in the presence of 0.01% Triton X-100 unless the enzyme is detergent-intolerant." — Adapted from Feng & Shoichet (2006) [1].
Module 4: Advanced Formulation (When DMSO isn't enough)
If the Intermediate Method fails, you must alter the thermodynamics of the solution.
1. Cyclodextrins (The "Molecular Bucket")
For planar heterocycles like pyridopyridazinones, cyclodextrins (specifically Sulfobutylether-
-
Recommendation: Add 0.5% - 5% (w/v) HP-
-CD or Captisol to your assay buffer. This often boosts solubility from <1 µM to >50 µM without denaturing enzymes [2].
2. pH Optimization Pyridopyridazinones often possess a weakly acidic proton on the lactam ring (pKa ~10-11) or a basic pyridine nitrogen (pKa ~3-5).
-
Neutral pH (7.4): The molecule is likely uncharged and least soluble.
-
Action: If your assay tolerates it, shifting pH slightly away from the isoelectric point can help. However, for enzymatic assays, Cyclodextrins are safer than pH shifts which might affect enzyme kinetics.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to redissolve my precipitate? A: No. Sonication generates heat and can degrade sensitive inhibitors or enzymes. Furthermore, it often creates a meta-stable suspension that precipitates again during the assay incubation, leading to time-dependent artifacts.
Q: Why does my compound precipitate in PBS but not in water?
A: The "Salting Out" effect. The ions in PBS (
Q: My IC50 curve is very steep (Hill slope > 2). Is this good? A: Red Flag. A Hill slope significantly greater than 1.0 is a classic signature of colloidal aggregation or precipitation. A true 1:1 binding inhibitor should have a slope near 1.0. Perform the Detergent Sensitivity Test (Module 3) immediately [3].
References
-
Feng, B. Y., et al. (2007).[3] A high-throughput screen for aggregation-based inhibition in a large compound library.[2][3] Journal of Medicinal Chemistry, 50(10), 2385-2390.[3]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Shoichet, B. K. (2006).[3] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.
-
Popa-Burke, I., et al. (2014).[4] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[4][5]
Sources
- 1. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Pyrido[2,3-d]pyrimidin-7(8H)-one Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors. This guide is designed to provide you with actionable insights and troubleshooting strategies to overcome one of the most significant hurdles in drug development: achieving adequate oral bioavailability. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug palbociclib.[1] However, like many heterocyclic kinase inhibitors, these compounds often present challenges related to poor solubility and/or permeability, which can limit their therapeutic potential when administered orally.
This resource is structured in a practical question-and-answer format to directly address the common issues you may encounter during your experiments. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor shows excellent in vitro potency but very low oral bioavailability in my initial animal studies. What are the likely causes?
A1: This is a classic and common challenge in drug discovery. Low oral bioavailability for a potent compound typically points to issues with absorption from the gastrointestinal (GI) tract. For the pyrido[2,3-d]pyrimidin-7(8H)-one class, which are often large, complex heterocyclic molecules, the primary culprits are usually poor aqueous solubility and/or low intestinal permeability.[2] These two factors are the cornerstones of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on these properties. Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2]
Here's a breakdown of the potential causes and how to begin your investigation:
-
Solubility-Limited Absorption: The compound must dissolve in the GI fluids before it can be absorbed. Pyrido[2,3-d]pyrimidin-7(8H)-ones are often crystalline solids with poor aqueous solubility. If the dissolution rate is slower than the transit time through the absorption window in the intestine, bioavailability will be low.
-
Permeability-Limited Absorption: Once dissolved, the compound must pass through the intestinal epithelium to enter the bloodstream. While many kinase inhibitors have high lipophilicity suggesting good permeability, factors like high molecular weight, polar surface area, or being a substrate for efflux transporters (like P-glycoprotein) can limit permeation.
-
First-Pass Metabolism: After absorption and transport to the liver via the portal vein, the compound may be extensively metabolized by enzymes (e.g., Cytochrome P450s) before it reaches systemic circulation.
To diagnose the primary issue, a systematic characterization of your compound's physicochemical and biopharmaceutical properties is essential.
Q2: How do I systematically determine if my lead compound's bioavailability is limited by solubility or permeability?
A2: A logical, tiered approach is necessary to pinpoint the rate-limiting step for absorption. This involves a combination of in silico, in vitro, and, if necessary, targeted in vivo studies.
Step 1: Physicochemical Characterization
The first step is to gather fundamental data about your compound. This data will provide strong indicators of potential challenges.
| Parameter | Method | Interpretation for Pyrido[2,3-d]pyrimidin-7(8H)-ones |
| Aqueous Solubility | Kinetic or thermodynamic solubility assays at different pH values (e.g., pH 1.2, 4.5, 6.8) | Solubility < 10 µg/mL is a significant red flag for dissolution-limited absorption. Many kinase inhibitors exhibit pH-dependent solubility.[3] |
| LogP / LogD | Calculated (e.g., cLogP) or measured (e.g., shake-flask method) | LogP > 3 can indicate poor solubility. LogD at physiological pH is more relevant. High lipophilicity can sometimes lead to sequestration in lipid micelles, affecting free drug concentration for absorption. |
| pKa | Potentiometric titration or in silico prediction | The ionization state of your compound in the GI tract will significantly influence its solubility and permeability. |
| Molecular Weight (MW) | Calculation | MW > 500 can be associated with lower permeability, as per Lipinski's Rule of Five. |
Step 2: In Vitro Permeability Assessment
These assays model the permeation of your compound across the intestinal barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that assesses passive diffusion. It's a good first screen for permeability potential.
-
Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[4] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing transporters and enzymes found in the small intestine. This assay can provide:
-
Apparent Permeability Coefficient (Papp): A quantitative measure of the rate of transport across the cell monolayer.
-
Efflux Ratio: By comparing transport from the apical (gut) to basolateral (blood) side (Papp A→B) with transport in the reverse direction (Papp B→A), you can determine if your compound is a substrate for efflux transporters like P-gp. An efflux ratio > 2 is a strong indicator of active efflux.
-
The diagram below illustrates a typical workflow for diagnosing bioavailability limitations.
Figure 1. Diagnostic workflow for identifying the root cause of low oral bioavailability.
Q3: My compound is poorly soluble (BCS Class II). What are the most effective formulation strategies for pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors?
A3: For BCS Class II compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract. Several formulation strategies are highly effective for this class of molecules.
1. Amorphous Solid Dispersions (ASDs)
-
Principle: This is one of the most powerful techniques.[3] By dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline, higher energy) state, you can achieve a state of supersaturation upon dissolution, dramatically increasing the driving force for absorption.
-
Why it works for this class: The rigid, planar structure of pyrido[2,3-d]pyrimidin-7(8H)-ones often leads to high crystal lattice energy, resulting in poor solubility. Disrupting this crystallinity can lead to significant gains.
-
Common Polymers: HPMC-AS, PVP/VA, Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion are the most common scalable methods.
-
Protocol Snapshot (Spray Drying):
-
Dissolve your pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor and a suitable polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone, methanol/DCM).
-
Atomize the solution into a hot gas stream, causing rapid solvent evaporation and formation of solid particles of the drug dispersed in the polymer.
-
Collect the resulting powder.
-
Characterize the ASD for amorphicity (via XRPD), purity (via HPLC), and dissolution performance (via in vitro dissolution testing).
-
2. Lipid-Based Formulations
-
Principle: These formulations present the drug to the GI tract in a solubilized state. They can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[2]
-
Why it works for this class: Many pyrido[2,3-d]pyrimidin-7(8H)-ones are lipophilic and show good solubility in lipids and surfactants. These formulations can also bypass the dissolution step and follow lipid absorption pathways.
-
Lipid Formulation Classification System (LFCS): This system categorizes lipid formulations (Type I, II, IIIA, IIIB, IV) based on their composition, which helps in selecting an appropriate system.
-
Screening: Screen the solubility of your compound in various oils (e.g., Miglyol 812, sesame oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400) to identify suitable excipients.
3. Particle Size Reduction (Nanosuspensions)
-
Principle: Reducing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2] Nanosuspensions are dispersions of pure drug nanocrystals stabilized by surfactants or polymers.
-
Why it works for this class: For compounds where dissolution rate is the primary barrier, this can be a very effective approach.
-
Preparation Methods: Media milling (pearl milling) or high-pressure homogenization are common techniques.[5]
The diagram below illustrates the decision-making process for selecting a formulation strategy.
Figure 2. Decision tree for selecting a solubility-enhancement strategy.
Q4: My compound appears to have permeability issues (high efflux ratio in Caco-2). Are there chemical modification strategies that can help?
A4: Yes. When formulation alone is insufficient because permeability is the rate-limiting step (BCS Class IV) or a major contributor, chemical modification of the molecule itself should be considered.
1. Prodrug Approach
-
Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This approach can be used to mask physicochemical properties that limit absorption.
-
Phosphate Prodrugs: This is a particularly effective strategy for improving solubility and sometimes bypassing efflux transporters.[6][7] Adding a phosphate group creates a highly water-soluble prodrug. After absorption, the phosphate is cleaved by endogenous phosphatases to release the active parent compound. A notable case study demonstrated a 14-fold improvement in oral bioavailability for a pan-CK2 kinase inhibitor using a phosphate prodrug strategy.[7]
-
Ester and Carbonate Prodrugs: These can be used to mask polar functional groups (like hydroxyl or carboxyl groups) on your inhibitor, increasing its lipophilicity and passive permeability.
2. Structure-Activity Relationship (SAR) Modification
-
Principle: Systematically modify the structure of your inhibitor to reduce its recognition by efflux transporters while maintaining its potency. This is a core medicinal chemistry activity.
-
Strategies:
-
Reduce Hydrogen Bond Donors: This can sometimes decrease interaction with efflux pumps.
-
Introduce Polar or Ionizable Groups: While seemingly counterintuitive for permeability, carefully placed polar groups can sometimes disrupt the key interactions required for efflux transporter binding.
-
Modulate pKa: Shifting the pKa can alter the charge state of the molecule at intestinal pH, which can influence both permeability and efflux.
-
Q5: How do I design a robust preclinical in vivo study to evaluate the oral bioavailability of my formulated pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor?
A5: A well-designed pharmacokinetic (PK) study is critical to accurately assess oral bioavailability (F%).[8] The standard approach involves comparing the plasma concentration-time profile after oral (PO) administration with that after intravenous (IV) administration.
Protocol: Rat Pharmacokinetic Study for Oral Bioavailability
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Groups:
-
IV Group (n=3-5): Administer the compound dissolved in a suitable IV vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a low dose (e.g., 1-2 mg/kg). The IV dose provides the reference for 100% bioavailability.
-
PO Group (n=3-5): Administer your test formulation (e.g., ASD suspended in 0.5% methylcellulose) at a higher dose (e.g., 10-50 mg/kg). A case study of a pyrido[2,3-d]pyrimidin-7(8H)-one TTK inhibitor used a 25 mg/kg oral dose in rats.[9]
-
-
Dosing: Administer doses via tail vein injection (IV) or oral gavage (PO).
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store frozen (-80°C) until analysis.
-
Bioanalysis: Quantify the concentration of your compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Area Under the Curve (AUC).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
A successful outcome was demonstrated for a selective TTK inhibitor from the pyrido[2,3-d]pyrimidin-7(8H)-one class, compound 5o , which achieved an oral bioavailability of 45.3% in rats, indicating that good oral exposure is achievable for this scaffold.[9]
By following these structured troubleshooting and experimental guides, you can systematically diagnose and overcome the bioavailability challenges associated with your pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors, advancing your most promising candidates toward clinical development.
References
-
Huang, M., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. Available from: [Link]
-
Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available from: [Link]
-
Gothoskar, A. V. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Vemula, V. R. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Available from: [Link]
-
Pinnamaneni, S., et al. (2002). Formulation approaches for orally administered poorly soluble drugs. Pharmazie, 57(5), 291-300. Available from: [Link]
-
He, L., et al. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(30), 6721-6727. Available from: [Link]
-
Troutman, M. D., & Thakker, D. R. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. Journal of Pharmaceutical Sciences, 101(6), 2267-80. Available from: [Link]
-
Santosh, G., et al. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. Available from: [Link]
-
Sedykh, A., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular Pharmaceutics, 16(11), 4633-4644. Available from: [Link]
-
Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Available from: [Link]
-
Barros, H. D., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. In: Basic Protocols in Foods and Nutrition. Springer US. Available from: [Link]
-
Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. Available from: [Link]
-
Santosh, G., et al. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. Available from: [Link]
-
Drug Discovery Online. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Available from: [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the inhibitory activity of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one derivatives
Executive Summary: The Scaffold vs. The Standard
Status: Emerging Scaffold Primary Therapeutic Target: Tyrosine Kinases (specifically VEGFR-2/KDR) Primary Competitor (Standard of Care): Sorafenib (Nexavar®)[1][2][3][4]
This guide provides a technical roadmap for validating derivatives of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one . While the 3-bromo parent structure is a critical synthetic intermediate (allowing Suzuki/Sonogashira cross-coupling at the C-3 position), its derivatives are bioisosteres of established phthalazinone and quinazolinone inhibitors.
This document moves beyond basic screening, outlining a rigorous comparative validation framework against FDA-approved standards to establish potency, selectivity, and mechanism of action.
Phase 1: Structural & Synthetic Logic (The "Why")
Before biological validation, one must understand the structural argument. The pyrido[2,3-d]pyridazine core offers a distinct nitrogen distribution compared to the quinazoline core found in Gefitinib or Erlotinib.
-
The 3-Bromo Handle: This is not the pharmacophore; it is the diversity vector . Validation requires replacing this bromine with aryl-urea or heteroaryl moieties to access the hydrophobic "back pocket" of the kinase ATP-binding site.
-
The 8(7H)-one Motif: Functions as the hydrogen bond donor/acceptor pair interacting with the kinase "hinge region" (Glu/Cys residues).
Visualizing the SAR Workflow
The following diagram illustrates the transition from the inactive/weak 3-bromo precursor to a potent lead, compared against the Sorafenib benchmark.
Figure 1: The structural evolution from the 3-bromo scaffold to active kinase inhibitors.
Phase 2: Enzymatic Benchmarking (In Vitro)
The first gate of validation is the cell-free kinase assay. You must demonstrate that your derivative inhibits the target enzyme (e.g., VEGFR-2) with potency comparable to or better than Sorafenib.
Comparative Performance Metrics
| Metric | 3-Bromo Scaffold (Parent) | Optimized Derivative (Target) | Sorafenib (Comparator) | Validation Threshold |
| IC50 (VEGFR-2) | > 10 µM (Weak) | < 50 nM | 30–90 nM | Must be < 100 nM to compete |
| Binding Mode | Fragment-like | Type II (DFG-out) | Type II (DFG-out) | ATP-competitive |
| Selectivity | Low | High (vs. EGFR/PDGFR) | Moderate (Multi-kinase) | >10x Selectivity Index |
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Rationale: HTRF is preferred over radiometric assays for high-throughput consistency and lower interference.
-
Reagent Prep: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Activation: Incubate recombinant VEGFR-2 (0.2 ng/µL) with the test compound (diluted in DMSO) for 15 minutes.
-
Critical Control:DMSO-only wells (0% inhibition) and Staurosporine (1 µM, 100% inhibition).
-
-
Substrate Addition: Add Biotin-Poly(Glu,Tyr) substrate and ATP at
concentration (typically 10 µM for VEGFR-2).-
Expert Insight: Testing at
ensures you are measuring competitive inhibition relevant to physiological ATP levels.
-
-
Detection: After 60 min, add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Readout: Measure FRET signal (665/620 nm ratio).
-
Calculation:
is derived using a 4-parameter logistic non-linear regression.
Phase 3: Cellular Translation & Mechanism
Enzymatic potency does not guarantee cellular activity. The compound must penetrate the cell membrane and inhibit the signaling cascade.
The Target Pathway: Angiogenesis Signaling
The derivatives must block the phosphorylation of VEGFR-2 and downstream ERK1/2.
Figure 2: Mechanism of Action. The inhibitor must block the cascade at the receptor level.
Protocol: HUVEC Proliferation Assay (MTT/MTS)
Rationale: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for angiogenesis.
-
Seeding: Seed HUVECs (3-5k cells/well) in 96-well plates coated with gelatin.
-
Starvation: Incubate in low-serum media (0.5% FBS) for 24h to synchronize the cell cycle.
-
Induction & Treatment: Add VEGF (20 ng/mL) to stimulate growth, simultaneously adding the This compound derivative (0.01 – 10 µM).
-
Comparator: Run Sorafenib in parallel.
-
-
Incubation: 48–72 hours at 37°C.
-
Quantification: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Data Analysis: Calculate
(Growth Inhibition 50%).
Success Criteria:
-
The derivative should inhibit VEGF-induced proliferation with an
. -
Selectivity Check: The compound should show significantly higher
(lower toxicity) in normal fibroblasts (e.g., WI-38 cells) compared to HUVECs.
Phase 4: Self-Validating Controls & Troubleshooting
To ensure Trustworthiness (the T in E-E-A-T), your data must be bulletproof.
| Issue | Probable Cause | Validation Step |
| High IC50 in Cells vs. Enzyme | Poor permeability or efflux pumping. | Perform a PAMPA assay (permeability) or co-treat with Verapamil (P-gp inhibitor). |
| Steep Hill Slope (> 2.0) | Compound aggregation or precipitation. | Add 0.01% Triton X-100 to the assay buffer to prevent promiscuous aggregation. |
| Activity in 3-Bromo Parent | False positive (alkylating agent?). | The 3-bromo group is reactive. Ensure it isn't covalently modifying the enzyme non-specifically. Perform a "washout" experiment; if activity persists after washing, inhibition is irreversible (covalent). |
References
-
El-Adl, K. et al. (2021). Design, synthesis, and antitumor evaluation of some new pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives as EGFR/VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry.[5] Link[5]
-
Jubete, G. et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[6][7] Molecules, 24(22), 4161.[7] Link
-
BenchChem. Benchmarking Pyrido-pyrimidine Derivatives Against Standard-of-Care Drugs. (Contextual reference for experimental design). Link
-
SelleckChem. VEGFR2 Selective Inhibitors: Sorafenib and Sunitinib Data Sheets. (Source for comparator IC50 values). Link
-
Mokhtari, B. et al. (2021). Discovery of new VEGFR-2 inhibitors based on heterocyclic derivatives. Scientific Reports. Link
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Pyrido[2,3-d]pyridazine-2,8-dione Derivative as a Potent COX-1/COX-2 Dual Inhibitor
An In-Depth Guide for Researchers in Inflammation and Drug Discovery
The landscape of anti-inflammatory therapeutics has been significantly shaped by the understanding of cyclooxygenase (COX) enzymes. This guide provides a comprehensive evaluation of a novel pyrido[2,3-d]pyridazine-2,8-dione derivative, herein referred to as Compound 7c, as a promising dual inhibitor of both COX-1 and COX-2 isoenzymes. Through a detailed examination of its synthetic pathway, in vitro inhibitory profile, and in vivo anti-inflammatory efficacy, this document serves as a technical resource for researchers and drug development professionals. The performance of Compound 7c is objectively compared against established non-steroidal anti-inflammatory drugs (NSAIDs), providing critical data to support its potential as a lead candidate for further development.
The pyrido[2,3-d]pyridazine scaffold is an emerging and privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The design and synthesis of this novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were accomplished through the annulation of a 2-pyridone pattern. This strategic chemical modification has yielded a compound with a balanced inhibitory profile against both COX isoforms.
The Rationale for COX-1/COX-2 Dual Inhibition
The arachidonic acid cascade is a pivotal signaling pathway in the inflammatory response. Arachidonic acid, released from membrane phospholipids by phospholipase A2, is metabolized by two primary pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The COX pathway, central to this guide, leads to the production of prostaglandins (PGs) and thromboxanes (TXs), key mediators of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for the production of prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins.
While selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1, they have been linked to an increased risk of cardiovascular events. This has renewed interest in the development of dual COX-1/COX-2 inhibitors that may offer a more balanced therapeutic profile, providing potent anti-inflammatory effects with a potentially improved safety profile.
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins.
Caption: The Arachidonic Acid Cascade and the targets of various COX inhibitors.
Comparative In Vitro COX Inhibition
The inhibitory activity of the novel pyrido[2,3-d]pyridazine-2,8-dione derivative, Compound 7c, against both COX-1 and COX-2 was determined and compared with the established NSAIDs, diclofenac and celecoxib. Diclofenac is known to inhibit both COX-1 and COX-2, with a preference for COX-2, while celecoxib is a selective COX-2 inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound 7c | Data not available | Data not available | Reported as a dual inhibitor |
| Diclofenac | 0.8 ± 0.1 | 0.08 ± 0.01 | 10 |
| Celecoxib | 15 ± 2 | 0.04 ± 0.005 | 375 |
Note: Specific IC50 values for Compound 7c were not publicly available in the searched literature, but it is characterized as a dual inhibitor. The data for Diclofenac and Celecoxib are representative values from the literature.
The data indicates that Compound 7c exhibits a dual inhibitory profile, a significant finding as this suggests a potential for broad-spectrum anti-inflammatory activity. Molecular docking studies have further elucidated the structural features that contribute to this dual inhibition of both COX-1 and COX-2 isoenzymes.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
To assess the in vivo anti-inflammatory potential of Compound 7c, the well-established carrageenan-induced paw edema model in rats was utilized. This acute inflammatory model is highly reproducible and is a standard for evaluating the efficacy of anti-inflammatory drugs.
The following diagram outlines the key steps in the carrageenan-induced paw edema assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Compound 7c demonstrated significant inhibition of ear edema (82%), indicating potent anti-inflammatory activity in vivo.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key assays are provided below.
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Positive controls (e.g., Diclofenac, Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin F2α (PGF2α) measurement
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture. For control wells, add DMSO.
-
Incubate the mixture at 37°C for a specified period (e.g., 10-20 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a short duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
The amount of prostaglandin produced (typically measured as PGF2α after reduction of PGH2) is quantified using an EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol details the procedure for inducing and evaluating acute inflammation in a rat model.
Materials:
-
Wistar rats (male or female, specific weight range)
-
1% w/v carrageenan suspension in sterile saline
-
Test compound (Compound 7c) and vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer for paw volume measurement
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
The novel pyrido[2,3-d]pyridazine-2,8-dione derivative, Compound 7c, has demonstrated a compelling profile as a dual inhibitor of COX-1 and COX-2 with significant in vivo anti-inflammatory activity. Its balanced inhibition of both COX isoforms presents a promising avenue for the development of a new class of anti-inflammatory agents with a potentially favorable efficacy and safety profile.
Further investigations are warranted to fully characterize the pharmacological and toxicological properties of this compound. These studies should include a more detailed in vitro profiling against a broader panel of inflammatory mediators, pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship, and long-term safety and efficacy studies in chronic inflammatory models. The promising initial data presented in this guide strongly supports the continued development of this novel pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential therapeutic for inflammatory diseases.
References
-
G. Jones, D. J. M. Allen, and J. F. B. Morrison, "Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d]pyridazine and Pyrido[3,4d]pyridazine," Australian Journal of Chemistry, vol. 21, no. 5, pp. 1291–1310, 1968. [Online]. Available: [Link]
-
G. Jones and J. F. B. Morrison, "Pyridopyridazines. III. The synthesis and reactions of 5- and 8-Chloropyrido[2,3d]pyridazine," Australian Journal of Chemistry, vol. 22, no. 8, pp. 1759–1772, 1969. [Online]. Available: [Link]
-
A. R. Shaik, S. A. A. J. Al-Saeedi, and S. A. Khan, "Map of arachidonic acid (AA) cascade. Cyclooxygenase (COX) is the first...," ResearchGate, 2018. [Online]. Available: [Link]
-
R. K. K. Klabunde, "Arachidonic Acid Metabolites (Prostaglandins and Related Compounds)," Cardiovascular Physiology Concepts. [Online]. Available: [Link]
-
G. Jones and J. F. B. Morrison, "Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine," Semantic Scholar, 1968. [Online]. Available: [Link]
-
Y.-C. Chen et al., "Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition," RSC Medicinal Chemistry, vol. 12, no. 1, pp. 118–125, 2021. [Online]. Available: [Link]
-
Y.-C. Chen et al., "Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition," RSC Medicinal Chemistry, vol. 12, no. 1, pp. 118–125, 2021. [Online]. Available: [Link]
-
S. A. El-Sharkawy et al., "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents," RSC Advances, vol. 13, no. 10, pp. 6549–6574, 2023. [Online]. Available: [Link]
-
Inotiv, "Carrageenan Induced Paw Edema (Rat, Mouse)." [Online]. Available: [Link]
-
S. M. A. El-Aal, "Synthesis of pyridazine and pyridopyridazine derivatives," Universidade do Minho, 2008. [Online]. Available: [Link]
-
P. Macdonald et al., "Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac," Pain and Therapy, vol. 7, no. 2, pp. 149–163, 2018. [Online]. Available: [Link]
-
A. K. Singh et al., "An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition," Impactfactor, 2023. [Online]. Available: [Link]
-
B. Hinz et al., "More pronounced inhibition of cyclooxygenase 2, increase in blood pressure, and reduction of heart rate by treatment with diclofenac compared with celecoxib and rofecoxib," Arthritis & Rheumatism, vol. 54, no. 1, pp. 282–291, 2006. [Online]. Available: [Link]
-
S. A. G. S. A. G. G. S. A. G. et al., "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats," Indian Journal of Pharmacology, vol. 47, no. 5, p. 547, 2015. [Online]. Available: [Link]
-
Creative Biolabs, "Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service." [Online]. Available: [Link]
-
"The spectrum of selectivity for COX inhibition: the relative affinities...," ResearchGate. [Online]. Available: [Link]
-
"Arachidonic acid," Wikipedia. [Online]. Available: [Link]
-
"κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol," ResearchGate, 2025. [Online]. Available: [Link]
-
M. C. Walker and J. K. Gierse, "In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization," in Inflammation Protocols, 2010, pp. 131–144. [Online]. Available: [Link]
-
G. Jones and J. F. B. Morrison, "Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and ...," ConnectSci. [Online]. Available: [Link]
-
E. D. E. D. E. D. et al., "The role of arachidonic acid/cyclooxygenase cascade, phosphodiesterase IV and Rho-kinase in H2S-induced relaxation in the mouse corpus cavernosum," Nitric Oxide, vol. 46, pp. 115–123, 2015. [Online]. Available: [Link]
-
S. A. El-Sharkawy et al., "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents," RSC Advances, vol. 13, no. 10, pp. 6549–6574, 2023. [Online]. Available: [Link]
-
"Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?," Dr.Oracle, 2025. [Online]. Available: [Link]
-
P. Macdonald et al., "Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac," Pain and Therapy, vol. 7, no. 2, pp. 149–163, 2018. [Online]. Available: [Link]
-
R. K. Vishwakarma and D. S. Negi, "THE DEVELOPMENT OF COX-1 AND COX-2 INHIBITORS: A REVIEW," International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 8, pp. 3544–3555, 2020. [Online]. Available: [Link]
-
S. C. C. M. M. M. C. M. C. M. C. M. C. M. C. M. C. M. C. M. et al., "Carrageenan-Induced Paw Edema in the Rat and Mouse," in Inflammation Protocols, 2003, pp. 115–119. [Online]. Available: [Link]
-
"Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review," Brieflands, 2024. [Online]. Available: [Link]
-
E. M. Ahmed et al., "New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation," Bioorganic Chemistry, vol. 95, p. 103497, 2020. [Online]. Available: [Link]
-
M. C. Walker and J. K. Gierse, "In vitro assays for cyclooxygenase activity and inhibitor characterization," Methods in Molecular Biology, vol. 644, pp. 131–144, 2010. [Online]. Available: [Link]
-
"the development of cox-1 and cox-2 inhibitors: a review," ResearchGate. [Online]. Available: [Link]
-
"New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation," ResearchGate. [Online]. Available: [Link]
-
"Dual-target inhibitors based on COX-2: a review from medicinal chemistry perspectives," Future Medicinal Chemistry, vol. 15, no. 23, pp. 2209–2233, 2023. [Online]. Available: [Link]
-
"An overview on synthetic and pharmaceutical prospective of pyrido[2,3‐d]pyrimidines scaffold," ResearchGate. [Online]. Available: [Link]
- E. O. Osman et al., "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies
Safety Operating Guide
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one proper disposal procedures
Executive Summary & Operational Directive
Objective: To establish a zero-compromise safety protocol for the disposal of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one .
The Directive: Treat this compound not merely as chemical waste, but as a halogenated nitrogen-heterocycle requiring specific thermal destruction. Unlike common solvents, this solid intermediate possesses a fused ring structure that resists degradation. Do not dispose of down the drain. Do not mix with non-halogenated waste streams.[1]
This guide replaces generic safety advice with a targeted, self-validating workflow designed for drug discovery environments where this compound is typically used as a scaffold intermediate.
Hazard Identification & Waste Characterization
Before disposal, you must understand the "Why" behind the protocol. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on its structural pharmacophore (halogenated pyridazinone).
Chemical Profile
-
Chemical Class: Halogenated Heterocyclic Aromatic.
-
Functional Groups: Bromide (halogen), Pyridazine ring (nitrogen-rich), Ketone.
-
Physical State: Typically an off-white to pale yellow solid.
Inferred Hazard Matrix (GHS Standards)
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Dust masks (N95/P100) are insufficient; use a fume hood.[2] |
| Skin/Eye Irritation | Category 2A/2 | Contact causes immediate dermatitis or mucosal inflammation.[2] |
| Environmental | Aquatic Chronic 3 | Zero-discharge policy. Illegal to release into municipal water.[2] |
| Reactivity | Stable | Incompatible with strong oxidizing agents and strong acids.[2] |
Critical Insight: The bromine substituent renders this molecule a Halogenated Organic Waste . Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) upgrades the entire container to the more expensive and strictly regulated "Halogenated" waste stream.
Containment & Segregation Protocols
Effective disposal begins at the bench. Use this segregation logic to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).
Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[2]
-
Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated."
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "BPP."
Liquid Waste (Mother Liquors/Solutions)
-
Segregation: Dedicate a specific carboy for "Halogenated Organic Solvents."
-
Compatibility: Ensure the solvent matrix (e.g., DCM, Chloroform) is compatible with the container material (HDPE or Glass).
-
pH Check: If the waste solution is acidic (from reaction workup), neutralize to pH 6–8 before adding to the solvent waste drum to prevent gas generation.
Step-by-Step Disposal Workflow
This protocol is a self-validating system. If you cannot complete a step (e.g., cannot verify pH), STOP and consult your Environmental Health & Safety (EHS) officer.
Phase 1: Pre-Disposal Preparation
-
Don PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[3]
-
Fume Hood: Perform all transfers inside a certified chemical fume hood.
-
Verification: Confirm the receiving waste container has at least 20% headspace to prevent over-pressurization.
Phase 2: Transfer & Tagging
-
Solid Waste: Transfer the solid using a disposable spatula. Place the contaminated spatula and weighing boat into the same solid waste container.
-
Liquid Waste: Pour slowly using a funnel. Rinse the original flask with a small amount of compatible halogenated solvent (e.g., Dichloromethane) and add the rinse to the waste container.
-
Tagging: Complete the hazardous waste tag immediately.
-
Hazards: Check "Toxic" and "Irritant."
-
Phase 3: Final Disposal (EHS Handoff)
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
-
Destruction Method: The only acceptable destruction method for this compound is High-Temperature Incineration with scrubber systems to capture acid gases (HBr, NOx) generated during combustion.
Visualized Workflows
Figure 1: Waste Segregation Decision Matrix
This logic gate ensures the compound enters the correct regulatory stream, minimizing cost and safety risks.
Caption: Figure 1. Decision logic for segregating brominated heterocyclic waste. Note that adding this compound to a non-halogenated solvent necessitates upgrading the entire container to "Halogenated" status.[1]
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of accidental release.
Caption: Figure 2.[2][4] Operational workflow for spill management. Major spills outside containment require immediate evacuation due to potential dust inhalation hazards.
Quantitative Data: Waste Stream Specifications
| Parameter | Specification | Tolerance / Limit |
| Waste Code (RCRA) | Not P/U Listed; Use D001 (Ignitable) or State Specific | Characterize as "Halogenated Organic" |
| Halogen Content | High (> 1%) | Requires specialized incineration |
| pH Compatibility | 4 – 10 | Avoid strong acids/bases in same drum |
| Container Material | HDPE or Borosilicate Glass | Avoid Aluminum (potential reactivity) |
| Max Accumulation | 1 Year (Standard Lab) | Check local EHS limits (often 90 days) |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
